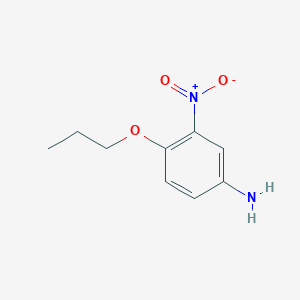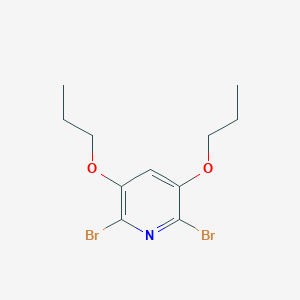![molecular formula C29H19N5S B289913 N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling of arylboronic acids or anilines with halogenated precursors . The reaction conditions often include the use of mixed lithium-zinc combinations in tetrahydrofuran (THF) for deprotometalation-trapping reactions . Subsequent cyclizations and functional group modifications are performed to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) properties.
Medicinal Chemistry: It has potential as an antiproliferative agent against cancer cell lines.
Materials Science: The compound’s unique structure makes it suitable for use in advanced materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of N-(9,10-diphenylpyrrolo[2’‘,1’‘:6’,1’]pyrazino[2’,3’:4,5]thieno[2,3
Propriétés
Formule moléculaire |
C29H19N5S |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine |
InChI |
InChI=1S/C29H19N5S/c1-4-11-19(12-5-1)23-24-26-29(35-28(24)33-32-25(23)20-13-6-2-7-14-20)31-27(22-17-10-18-34(22)26)30-21-15-8-3-9-16-21/h1-18H,(H,30,31) |
Clé InChI |
ROXNGEXHSJHTJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

